![molecular formula C7H13N B15225990 (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine typically involves the use of photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure. One common method involves the reaction of a suitable diene with a nitroolefin under photochemical conditions to yield the desired bicyclic amine . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods used in the laboratory. This can include the use of large-scale photochemical reactors and optimization of reaction conditions to maximize yield and purity. Additionally, continuous flow photochemistry techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can be compared with other similar bicyclic amines, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic framework but differ in the functional groups attached to the bicyclic core.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and different reactivity and properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the amine group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
(1R,2R,4R)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1 |
Clé InChI |
JEPPYVOSGKWVSJ-FSDSQADBSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@@H]1C[C@H]2N |
SMILES canonique |
C1CC2CC1CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)
![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
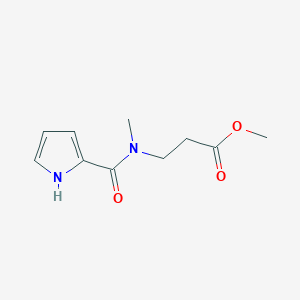
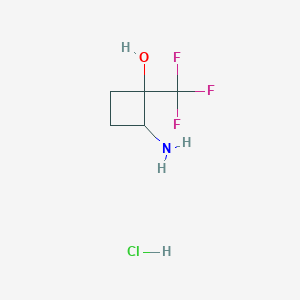
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
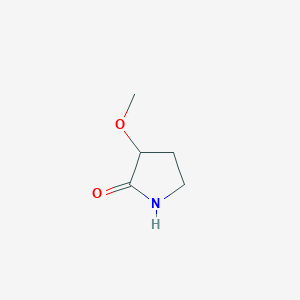
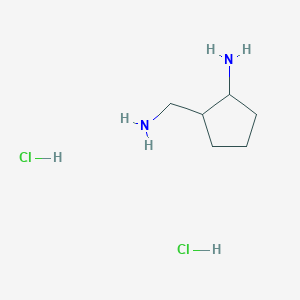
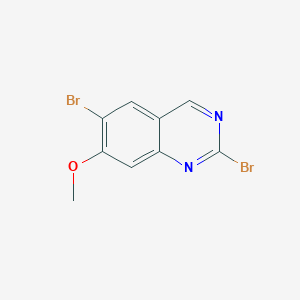
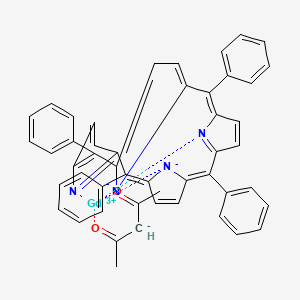
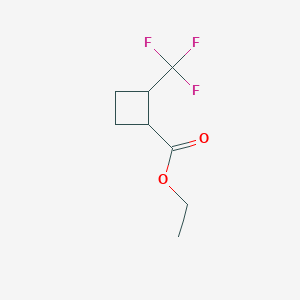
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
